molecular formula C7H14O B14403392 2-(3-Methylbutan-2-yl)oxirane CAS No. 88416-20-0

2-(3-Methylbutan-2-yl)oxirane

Cat. No.: B14403392
CAS No.: 88416-20-0
M. Wt: 114.19 g/mol
InChI Key: AFQRTZMHQZXZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylbutan-2-yl)oxirane, with the CAS number 53229-41-7, is an organic compound belonging to the class of epoxides (oxiranes) . It features a molecular formula of C7H14O and a molecular weight of 114.19 g/mol . Its structure consists of a highly strained, reactive three-membered oxirane ring substituted with a 3-methylbutyl group, which influences its steric and electronic properties . This compound is for research use only and is not intended for human or veterinary use . In scientific research, this compound serves as a versatile intermediate in organic synthesis . Its high ring strain makes it particularly reactive in ring-opening reactions with various nucleophiles, such as amines, alcohols, and carboxylic acids, leading to the formation of functionalized molecules like β-hydroxypropyl esters and diols . It can be synthesized through common epoxidation methods, including the reaction of the corresponding alkene with peracids like meta-chloroperoxybenzoic acid (MCPBA) . Furthermore, its reactive nature allows it to be utilized in polymer chemistry for the production of polymers, resins, and coatings . In the field of physical chemistry, studies on similar oxirane compounds have shown their role as thermodynamic promoters in clathrate hydrate formation, which is relevant for natural gas storage and transportation technologies . Beyond materials science, epoxide derivatives are also investigated in biomedicine for their potential bioactive properties, including anti-inflammatory and antineoplastic activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88416-20-0

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-(3-methylbutan-2-yl)oxirane

InChI

InChI=1S/C7H14O/c1-5(2)6(3)7-4-8-7/h5-7H,4H2,1-3H3

InChI Key

AFQRTZMHQZXZIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1CO1

Origin of Product

United States

Mechanistic Insights and Reactivity Profiles of 2 3 Methylbutan 2 Yl Oxirane

Regioselective and Stereoselective Oxirane Ring-Opening Reactions

The opening of the epoxide ring in 2-(3-methylbutan-2-yl)oxirane can be initiated by various reagents and under different conditions, leading to a range of functionalized products. The presence of the sterically demanding 3-methylbutan-2-yl group is a key factor in determining the site of nucleophilic attack.

Nucleophilic ring-opening is a fundamental reaction of epoxides, proceeding via either acid- or base-catalyzed mechanisms. numberanalytics.com The outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.org This is followed by nucleophilic attack. The mechanism can be viewed as a hybrid between an SN1 and SN2 pathway. libretexts.org For asymmetrically substituted epoxides like this compound, the positive charge in the transition state begins to build up on the more substituted carbon atom. libretexts.org This is because alkyl groups stabilize the partial positive charge. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C2).

The general mechanism for the acid-catalyzed ring-opening of an epoxide is as follows:

Protonation of the epoxide oxygen to form a protonated epoxide.

Nucleophilic attack on one of the epoxide carbons, leading to the opening of the ring.

Deprotonation to yield the final product.

The regioselectivity is governed by electronic effects, where the partial positive charge is better stabilized on the more substituted carbon. numberanalytics.com This leads to the formation of the product where the nucleophile has added to the carbon bearing the 3-methylbutan-2-yl group.

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of Unsymmetrical Epoxides

Epoxide Substituent Major Product Rationale
Alkyl Attack at the more substituted carbon Stabilization of the partial positive charge in the transition state. libretexts.org
Aryl Attack at the benzylic carbon Resonance stabilization of the developing carbocation. rsc.org

This table illustrates the general principles of regioselectivity in acid-catalyzed epoxide ring-opening reactions.

In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the epoxide carbons in an SN2-like manner. masterorganicchemistry.com The considerable ring strain of the epoxide facilitates this reaction, even though alkoxides are generally poor leaving groups. libretexts.org

For this compound, the nucleophilic attack will occur at the less sterically hindered carbon (C3). This is a classic example of steric hindrance controlling the regioselectivity of an SN2 reaction. masterorganicchemistry.com The bulky 3-methylbutan-2-yl group effectively shields the C2 carbon from the approaching nucleophile.

The general mechanism for the base-catalyzed ring-opening of an epoxide is as follows:

Nucleophilic attack on the less sterically hindered carbon of the epoxide.

Formation of an alkoxide intermediate.

Protonation of the alkoxide by a solvent or a weak acid to give the final product.

Table 2: Regioselectivity in Base-Catalyzed Ring Opening of Unsymmetrical Epoxides

Epoxide Substituent Major Product Rationale
Alkyl Attack at the less substituted carbon Minimization of steric hindrance during the SN2 attack. masterorganicchemistry.com
Electron-withdrawing Attack at the carbon bearing the electron-withdrawing group Activation of the carbon towards nucleophilic attack.

This table outlines the general principles of regioselectivity in base-catalyzed epoxide ring-opening reactions.

The 3-methylbutan-2-yl group is a bulky alkyl substituent that exerts a significant steric influence on the reactivity of the oxirane ring. numberanalytics.com

Regioselectivity: As discussed, under base-catalyzed conditions, the steric bulk of the 3-methylbutan-2-yl group directs the incoming nucleophile to the less substituted C3 carbon. masterorganicchemistry.com In acid-catalyzed reactions, while electronic factors favor attack at the more substituted C2 carbon, the steric hindrance from the bulky group can still play a role, potentially leading to a mixture of products depending on the specific nucleophile and reaction conditions. However, the electronic effect is generally dominant in acid catalysis. numberanalytics.com

Stereochemistry: Epoxide ring-opening reactions are typically stereospecific. In a base-catalyzed SN2 reaction, the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the carbon being attacked. For this compound, attack at C3 would lead to inversion at that center. In acid-catalyzed reactions, the stereochemical outcome can be more complex. While it often proceeds with inversion of configuration, a partial SN1 character can lead to some loss of stereoselectivity.

The reductive opening of epoxides provides a route to alcohols. researchgate.net This transformation can be achieved using various reducing agents. Titanocene-catalyzed reductive ring-opening, for instance, proceeds via a radical mechanism. organic-chemistry.org In such a reaction, a Ti(III) species facilitates a regioselective epoxide ring opening. organic-chemistry.org For alkyl-substituted epoxides, mechanistic studies suggest that the regioselectivity is often controlled by the kinetic tendency for a Markovnikov-selective ring opening. acs.org

Another approach involves photoredox catalysis, where zirconocene (B1252598) has been used to catalyze the reductive ring opening of epoxides. researchgate.net This method can exhibit reverse regioselectivity compared to conventional methods, affording the more substituted alcohol via a less stable radical intermediate. researchgate.net

Epoxides can also undergo oxidative ring-opening. For example, in the presence of an oxidant, the epoxide ring can be cleaved. nih.gov One reported method involves the use of dimethyl sulfoxide (B87167) (DMSO) activated by a silyl (B83357) triflate, which can lead to the formation of a ketone through a process akin to a Swern-type oxidation. mdpi.com The reaction proceeds through a sulfoxonium intermediate. mdpi.com Another possibility is the use of N-bromosuccinimide (NBS) in water, which can lead to the oxidative ring-opening of terminal epoxides. researchgate.net

Nucleophilic Additions to the Oxirane Ring

Rearrangement Reactions of the this compound Scaffold

The strained three-membered ring of this compound makes it susceptible to a variety of rearrangement reactions, which are typically driven by the release of ring strain. These transformations can be initiated by acid or base catalysis, or by thermal and photochemical means, leading to the formation of more stable isomeric structures.

Isomerization to Carbonyl Compounds

The isomerization of epoxides to carbonyl compounds, such as aldehydes and ketones, is a well-documented acid-catalyzed rearrangement. In the case of this compound, the reaction proceeds via protonation of the epoxide oxygen, followed by the opening of the ring to form a carbocation. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation.

The structure of this compound offers two potential sites for carbocation formation upon ring-opening. Path A would involve the formation of a secondary carbocation, while Path B would lead to a more stable tertiary carbocation, stabilized by the adjacent alkyl groups. Consequently, Path B is the favored mechanistic route. A subsequent 1,2-hydride shift from the adjacent carbon to the carbocation center, followed by deprotonation of the hydroxyl group, yields the final ketone product.

The primary product of this isomerization is therefore expected to be 3,4-dimethylpentan-2-one. A minor product, 3,3-dimethylpentan-2-one, could also be formed through a less favorable pathway involving a methyl shift.

Starting Material Major Isomerization Product Minor Isomerization Product
This compound3,4-Dimethylpentan-2-one3,3-Dimethylpentan-2-one

Ring Expansion Reactions (e.g., to Oxetanes, Tetrahydrofurans)

Ring expansion reactions provide a pathway to larger, more stable heterocyclic systems from strained epoxides. These reactions can be facilitated by various reagents and conditions.

The expansion of an epoxide ring to an oxetane (B1205548), a four-membered ether, can occur through reaction with sulfur ylides, such as dimethylsulfoxonium methylide. This reaction proceeds with a high degree of stereospecificity. ysu.am The initial nucleophilic attack of the ylide on the less sterically hindered carbon of the epoxide ring leads to a betaine (B1666868) intermediate, which then undergoes an intramolecular cyclization to form the oxetane ring.

Further expansion from an oxetane to a five-membered tetrahydrofuran (B95107) ring can be achieved under Lewis acid catalysis. rsc.orgsioc-journal.cn This transformation is believed to proceed through the formation of carbocationic intermediates. rsc.org The mechanism involves the coordination of the Lewis acid to the oxetane oxygen, followed by ring-opening to generate a carbocation, which is then trapped intramolecularly by a suitable nucleophile, or undergoes rearrangement and subsequent cyclization. The presence of substituents on the oxetane ring influences the stability of the carbocationic intermediates and thus the outcome of the reaction. For 2-(3-methylbutan-2-yl)oxetane, the corresponding substituted tetrahydrofuran would be the expected product.

Starting Heterocycle Reaction Type Product Heterocycle
This compoundYlide-mediated ring expansion2-(3-Methylbutan-2-yl)oxetane
2-(3-Methylbutan-2-yl)oxetaneLewis acid-catalyzed ring expansionSubstituted Tetrahydrofuran

Polymerization and Oligomerization Pathways of this compound

The high ring strain of the oxirane ring makes this compound a suitable monomer for ring-opening polymerization. Depending on the initiator used, the polymerization can proceed through cationic, anionic, or coordination mechanisms.

Cationic Polymerization Dynamics

Cationic ring-opening polymerization of oxiranes is typically initiated by strong protic acids or Lewis acids. mdpi.com The mechanism involves the protonation or coordination of the initiator to the epoxide oxygen, followed by nucleophilic attack of a monomer molecule on one of the carbon atoms of the activated epoxide ring. vaia.com

For an unsymmetrically substituted epoxide like this compound, the nucleophilic attack can occur at either the more substituted or the less substituted carbon atom. In cationic polymerization, the attack generally occurs at the more substituted carbon atom, proceeding through a transition state with significant SN1 character. This is because the positive charge is better stabilized at the more substituted carbon. The propagation then continues in a similar fashion, leading to the formation of a polyether chain. The bulky 3-methylbutan-2-yl substituent is expected to influence the stereochemistry of the resulting polymer.

Initiator Type Mechanism Site of Monomer Attack Expected Polymer
Protic Acids (e.g., HBF₄)CationicMore substituted carbonPoly(this compound)
Lewis Acids (e.g., BF₃)CationicMore substituted carbonPoly(this compound)

Anionic Polymerization Kinetics

Anionic ring-opening polymerization of epoxides is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. vaia.com In contrast to cationic polymerization, the anionic mechanism involves the nucleophilic attack of the initiator on the less sterically hindered carbon atom of the epoxide ring, following an SN2 pathway. vaia.com

For this compound, the attack of the anionic initiator would preferentially occur at the CH₂ group of the oxirane ring, as it is less sterically encumbered than the carbon atom bearing the bulky 3-methylbutan-2-yl group. The resulting alkoxide end-group then acts as the nucleophile for the subsequent propagation steps, attacking another monomer molecule at the less substituted carbon. This process leads to a living polymerization under appropriate conditions, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.

Initiator Type Mechanism Site of Monomer Attack Expected Polymer
Alkoxides (e.g., RO⁻K⁺)AnionicLess substituted carbonPoly(this compound)
Organometallics (e.g., n-BuLi)AnionicLess substituted carbonPoly(this compound)

Coordination Polymerization Mechanisms

Coordination polymerization of epoxides employs catalysts based on transition metals or organometallic complexes, such as those of zinc, aluminum, or iron. chemrxiv.org This method can offer a high degree of control over the polymer's stereochemistry (tacticity).

The mechanism is believed to involve the coordination of the epoxide monomer to the metal center of the catalyst. This coordination activates the epoxide ring towards nucleophilic attack by the growing polymer chain, which is also coordinated to the metal center. The insertion of the monomer into the metal-polymer bond propagates the polymerization. The nature of the ligands on the metal center plays a crucial role in determining the stereoselectivity of the polymerization. For a bulky monomer like this compound, coordination polymerization could potentially lead to the formation of isotactic or syndiotactic polymers, depending on the catalyst system employed.

Catalyst System Mechanism Key Feature Potential Polymer Structure
Zinc-based catalystsCoordinationStereochemical controlIsotactic or Syndiotactic Polyether
Aluminum-based catalystsCoordinationStereochemical controlIsotactic or Syndiotactic Polyether

Computational Chemistry and Theoretical Investigations of 2 3 Methylbutan 2 Yl Oxirane

Molecular Dynamics and Reaction Pathway Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. Furthermore, computational methods can be employed to model reaction pathways, providing insights into the mechanisms and energetics of chemical transformations.

The ring-opening of epoxides is a synthetically important reaction that can be catalyzed by both acids and bases. masterorganicchemistry.commasterorganicchemistry.com Computational chemistry can be used to model these reactions and identify the transition states, which are the highest energy points along the reaction pathway. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For 2-(3-methylbutan-2-yl)oxirane, the ring-opening reaction can proceed via different mechanisms depending on the conditions. Under acidic conditions, the oxygen is first protonated, and the nucleophile then attacks one of the ring carbons. unicamp.brlibretexts.org Due to the bulky substituent, the regioselectivity of this attack (i.e., which carbon is attacked) would be a key aspect to investigate. Theoretical calculations can help predict whether the reaction follows an SN1-like or SN2-like mechanism by analyzing the structure of the transition state. unicamp.brlibretexts.org In a base-catalyzed ring-opening, the nucleophile directly attacks one of the carbons, with the reaction typically favoring the less sterically hindered carbon in an SN2 fashion. osaka-u.ac.jp

Table 3: Hypothetical Activation Energies for Ring-Opening of a Branched Oxirane

Reaction Condition Attacked Carbon Mechanism Illustrative Activation Energy (kcal/mol)
Acid-Catalyzed More substituted SN1-like 15-20
Less substituted SN2-like 20-25
Base-Catalyzed Less substituted SN2 25-30

Note: These values are for illustrative purposes to demonstrate the type of data obtained from transition state calculations and are not specific to this compound.

By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of important kinetic and thermodynamic parameters. The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) derived from the transition state energy provides information about the reaction rate. acs.org A lower activation energy implies a faster reaction.

Advanced Spectroscopic and Chromatographic Characterization of 2 3 Methylbutan 2 Yl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 2-(3-Methylbutan-2-yl)oxirane. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their hybridization state.

For this compound, the protons on the oxirane ring are expected to appear in a distinct region of the ¹H NMR spectrum, typically between δ 2.5 and 3.5 ppm. The specific chemical shifts and coupling constants (J-values) between these protons are highly dependent on the stereochemistry (cis or trans) of the substituent on the epoxide ring. The protons of the 3-methylbutan-2-yl group would produce characteristic signals, including doublets for the terminal methyl groups and multiplets for the methine protons.

The ¹³C NMR spectrum would show distinct signals for the two carbons of the oxirane ring, typically in the range of δ 40-60 ppm. The carbons of the alkyl side chain would appear in the aliphatic region of the spectrum. The chemical shifts provide evidence for the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Oxirane CH 2.8 - 3.2 Multiplet
Oxirane CH₂ 2.5 - 2.9 Multiplet
Side Chain CH 1.5 - 1.9 Multiplet
Side Chain CH 1.3 - 1.7 Multiplet
Side Chain CH₃ 0.8 - 1.0 Doublet
Side Chain CH₃ 0.8 - 1.0 Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Oxirane CH 50 - 60
Oxirane CH₂ 45 - 55
Side Chain C (quaternary or CH) 30 - 45
Side Chain CH 25 - 35

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within complex molecules like this compound and its derivatives. slideshare.net

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org For this compound, COSY would show correlations between the protons on the oxirane ring and the adjacent methine proton of the alkyl side chain. It would also reveal the coupling network within the 3-methylbutan-2-yl group itself.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduwikipedia.org This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.eduyoutube.com This technique is invaluable for piecing together the molecular skeleton. For instance, HMBC would show a correlation between the oxirane protons and the carbons of the side chain, confirming the attachment point of the substituent.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, allowing for complete and confident assignment of all proton and carbon resonances. slideshare.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass to within a few parts per million (ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₁₄O), the calculated monoisotopic mass is 114.1045 u. An HRMS analysis using a technique like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula.

Furthermore, HRMS is a critical tool in isotopic labeling studies. If, for example, a synthesis is performed using ¹⁸O-labeled oxygen or ¹³C-labeled precursors, HRMS can precisely measure the mass of the resulting isotopically labeled this compound, confirming the incorporation and location of the isotopic label.

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atom within a molecule. uu.nlresearchgate.net The technique can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgscispace.com

For a compound like this compound, XAS at the Oxygen K-edge (around 530 eV) can provide valuable information about the electronic structure of the oxygen atom in the strained oxirane ring. acs.org The XANES region is sensitive to the oxidation state and coordination environment of the absorbing atom. libretexts.orgscispace.com Analysis of the O K-edge XANES spectrum could reveal details about the unoccupied molecular orbitals and the nature of the carbon-oxygen bonds within the epoxide. This can be particularly insightful when studying the interaction of the oxirane with catalysts or surfaces, as changes in the XANES spectrum can indicate changes in the electronic structure upon binding or reaction. nwo.nlmit.edu

While less commonly applied to simple organic molecules compared to metal complexes, XAS offers a unique window into the element-specific electronic environment and can complement information obtained from other spectroscopic techniques. researchgate.net

Other Advanced Spectroscopic Probes (e.g., Raman Spectroscopy for Vibrational Modes)

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly useful for identifying and characterizing specific functional groups and skeletal vibrations within a molecule.

For epoxides, Raman spectroscopy is highly effective at identifying characteristic vibrational modes of the oxirane ring. researchgate.netoceanoptics.comspectroscopyonline.com The most prominent and diagnostically useful Raman band for epoxides is the symmetric ring breathing mode, which appears as a strong, sharp peak typically in the range of 1230-1280 cm⁻¹. researchgate.netresearchgate.net Other characteristic vibrations include the asymmetric ring deformation and C-H stretching modes of the epoxide ring. The intensity of the epoxide ring breathing peak is often linearly dependent on the concentration of epoxide groups, making Raman spectroscopy a valuable tool for quantitative analysis and reaction monitoring. oceanoptics.comspectroscopyonline.com

Table 3: Characteristic Raman Vibrational Modes for the Oxirane Ring

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
Ring Breathing (symmetric) 1230 - 1280 Symmetric stretching and contracting of the C-C and C-O bonds in the ring. researchgate.net
Asymmetric Ring Deformation 910 - 950 Twisting or puckering motion of the three-membered ring. oceanoptics.com
Symmetric C-O-C Stretch 880 - 750 The two C-O bonds stretch in phase. spectroscopyonline.com

These characteristic peaks serve as a spectroscopic fingerprint for the oxirane moiety in this compound and its derivatives.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating components of a mixture and are therefore essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor reaction progress. orgsyn.orgthieme.de By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. The relative polarity of the epoxide product compared to the starting alkene allows for separation on the plate.

Gas Chromatography (GC): Given the volatility of this compound, GC is an ideal technique for purity assessment. orgsyn.org When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of a sample by comparing the peak area of the compound to those of any impurities. Coupling GC to a Mass Spectrometer (GC-MS) allows for the identification of impurities by their mass spectra. royalsocietypublishing.org

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for less volatile derivatives of this compound. It is also a powerful tool for real-time reaction monitoring, especially when using rapid analysis techniques like Ultra-Performance Liquid Chromatography (UPLC), which can provide results in minutes. royalsocietypublishing.orgyoutube.com

These chromatographic methods are crucial for ensuring the quality control of the synthesized compound and for optimizing reaction conditions to maximize yield and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds. In the context of this compound, which is expected to be a volatile compound, GC-MS provides critical information on its purity and molecular structure.

The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The separation of the sample components is achieved based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column to the detector, is a characteristic feature used for its identification.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process leads to the formation of a molecular ion (M+) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unequivocal identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the oxirane ring and the alkyl substituent, providing further structural confirmation.

Illustrative GC-MS Data for this compound:

ParameterValue
Retention Time (RT) 7.85 min
Molecular Ion (M+) 114.19 m/z
Major Fragment Ions (m/z) 99, 85, 71, 57, 43
Relative Abundance (%) (See fragmentation details)

Note: The data presented in this table is illustrative and represents typical expected values for a compound of this structure.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of non-volatile and thermally labile compounds. In the study of this compound, HPLC is particularly valuable for monitoring the progress of its chemical reactions, such as nucleophilic ring-opening, and for the separation of the starting material from its products. researchgate.netresearchgate.net

The principle of HPLC involves the separation of components in a liquid sample by passing them through a column packed with a stationary phase. A liquid mobile phase is pumped through the column at high pressure. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For monitoring a reaction, small aliquots are withdrawn from the reaction mixture at different time intervals and injected into the HPLC system. The resulting chromatograms show peaks corresponding to the reactants and products. By integrating the area under each peak, the concentration of each species can be determined as a function of time, allowing for the calculation of reaction rates and conversion. researchgate.net

In a typical ring-opening reaction of this compound with a nucleophile, the starting epoxide is relatively non-polar, while the resulting diol product is significantly more polar due to the presence of two hydroxyl groups. This difference in polarity allows for their efficient separation using either normal-phase or reversed-phase HPLC.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). nih.govresearchgate.net The more polar diol will have a shorter retention time as it is less retained by the non-polar stationary phase, while the less polar epoxide will have a longer retention time.

Illustrative HPLC Data for the Separation of this compound and its Diol Product:

CompoundRetention Time (RT) (min)
This compound-2,3-diol3.45
This compound8.92

Note: The data in this table is hypothetical and illustrates a typical reversed-phase HPLC separation of an epoxide from its corresponding diol.

Chemical Applications and Transformations Involving 2 3 Methylbutan 2 Yl Oxirane As a Synthon

Stereodefined Synthesis of Complex Organic Molecules

The utility of 2-(3-methylbutan-2-yl)oxirane as a chiral building block is most evident in its application to the stereodefined synthesis of complex organic molecules. Its inherent chirality can be transferred to new products, establishing key stereocenters that are often crucial for the biological activity of the target molecules. sci-hub.seyork.ac.uk

Asymmetric Construction of Carbon Skeletons Bearing Vicinal Functionalities

A cornerstone of epoxide chemistry is the ability to generate vicinal (1,2-) difunctionalized motifs in a stereospecific manner. The ring-opening of this compound with various nucleophiles allows for the asymmetric construction of carbon skeletons where two different functional groups are installed on adjacent carbons with defined stereochemistry.

For instance, the acid- or base-catalyzed hydrolysis of the epoxide yields a 1,2-diol. This transformation was demonstrated in a synthetic route towards the natural product asperjinone, where a related epoxide, (R)-2-(1-(2-(benzyloxy)phenyl)-3-methylbutan-2-yl)oxirane, was opened to furnish a key diol intermediate, (R)-1-(2-(benzyloxy)phenyl)-3-methylbutane-2,3-diol. acs.org The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, and the reaction proceeds with inversion of stereochemistry, leading to a predictable anti-diol product. This controlled installation of vicinal hydroxyl groups is a powerful strategy in the synthesis of polyketides and other natural products. acs.org The general principle allows for the creation of complex fragments bearing multiple stereocenters, which are essential for building larger, intricate molecules. researchgate.netnih.gov

Building Block for Branched Chiral Alcohols and Amines

This compound is an excellent starting material for the synthesis of branched chiral alcohols and amines, which are important structural motifs in many pharmaceuticals and bioactive compounds. d-nb.infonih.gov The reaction of the epoxide with organometallic reagents, such as Grignard or organolithium reagents, results in the formation of a new carbon-carbon bond and a secondary alcohol after ring-opening. This provides a direct route to more complex branched chiral alcohols.

Similarly, the synthesis of branched chiral amines can be achieved through several pathways. A common method involves the ring-opening of the epoxide with an azide (B81097) nucleophile (e.g., sodium azide), followed by the reduction of the resulting azido (B1232118) alcohol to the corresponding amino alcohol. Alternatively, direct aminolysis with ammonia (B1221849) or primary/secondary amines can be employed, often under elevated temperatures or with Lewis acid catalysis, to yield the desired branched amino alcohol. unifi.itunit.no These amino alcohols are themselves versatile intermediates, serving as precursors for amino acids, ligands for asymmetric catalysis, and other nitrogen-containing compounds. nih.gov

The table below summarizes the ring-opening of this compound with various nucleophiles to generate branched chiral products.

NucleophileReagent ExampleProduct Type
Oxygen Nucleophile (Hydroxide)NaOH (aq)Branched Chiral Diol
Carbon Nucleophile (Organometallic)R-MgBr (Grignard)Branched Chiral Alcohol
Nitrogen Nucleophile (Azide)NaN₃Azido alcohol (precursor to amino alcohol)
Nitrogen Nucleophile (Amine)R-NH₂Branched Chiral Amino Alcohol
Sulfur Nucleophile (Hydrosulfide)H₂S / Ba(OH)₂Branched Chiral Thiol Alcohol

Derivatization and Functionalization of the this compound Moiety

Beyond its use as a fixed chiral building block, the structure derived from this compound can be further modified, allowing for extensive derivatization and functionalization.

Introduction of Heteroatoms and Functional Groups onto the Alkyl Chain

The ring-opening of the epoxide is the primary method for introducing heteroatoms. The reaction with sulfur nucleophiles, such as hydrogen sulfide (B99878) in the presence of a base, can be used to synthesize the corresponding mercapto alcohol, thereby introducing a sulfur heteroatom. beilstein-journals.org This strategy is analogous to the synthesis of thietane-3-ols from chloromethyloxirane derivatives. beilstein-journals.org Similarly, nitrogen heteroatoms are readily installed via reactions with amines or azides. unifi.it

Formation of Polyfunctional Compounds

The initial ring-opening of this compound sets the stage for the creation of polyfunctional compounds, where multiple reactive sites are present within the same molecule. libretexts.org The vicinal diols or amino alcohols generated from the epoxide are classic examples of 1,2-difunctionalized compounds. These groups can be selectively protected or further reacted to build molecular complexity.

For instance, an amino alcohol derived from the oxirane can undergo condensation with an aldehyde to form a cyclic system, such as a 1,3-thiazolidine if the starting material is a mercaptoamine. unifi.it This demonstrates how the initial functionalization guides the subsequent formation of more complex, polyfunctional heterocyclic structures. In another context, the ring-opening polymerization of epoxides leads to polyethers, where each monomer unit contains a hydroxyl group that can be further functionalized. rsc.orgrsc.org This approach allows for the synthesis of polymers with a high density of functional groups along the backbone.

Role in the Synthesis of Specific Compound Classes

The structural motif of this compound is a key component in the synthesis of specific classes of compounds, most notably natural products and their analogues. The branched alkyl group is a feature found in various bioactive molecules, and using the chiral epoxide provides an efficient way to install this feature with the correct stereochemistry.

One example is in the synthesis of dihydropyrone-containing natural products. The total synthesis of (-)-maurenone, a marine-derived natural product, utilized (S)-2-methylbutan-1-ol as a chiral starting material to establish the stereochemistry of the side chain. chim.it This highlights the synthetic value of the chiral 3-methylbutan-2-yl fragment, for which the corresponding oxirane is a key precursor. The use of such chiral building blocks is a common strategy in the total synthesis of complex targets like pheromones and ionophores. sci-hub.se Additionally, synthetic work towards asperjinone and asperimide C involved a key diol intermediate that could be accessed from a highly substituted oxirane bearing the 3-methylbutan-2-yl skeleton, demonstrating its utility in accessing complex benzofuran (B130515) structures. acs.org

Precursor for Branched Polyethers

The synthesis of polyethers through the ring-opening polymerization (ROP) of oxiranes is a well-established and industrially significant process. mdpi.com this compound can serve as a monomer in such polymerizations, leading to the formation of branched polyethers with unique properties conferred by the bulky sec-amyl side chains. The most common method for the ROP of substituted oxiranes is cationic ring-opening polymerization (CROP). rsc.orgbeilstein-journals.org

In a typical CROP process, an initiator, often a strong Brønsted or Lewis acid, activates the epoxide oxygen, making the ring susceptible to nucleophilic attack by another monomer unit. mdpi.com The propagation proceeds via an oxonium ion intermediate. For this compound, the polymerization would result in a polyether chain with repeating units, each bearing a 3-methylbutan-2-yl group. The presence of these bulky, branched alkyl groups would significantly influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and crystallinity.

The regioselectivity of the ring-opening during polymerization is a critical factor. Nucleophilic attack can occur at either the more substituted or less substituted carbon of the oxirane ring. In cationic polymerization, this is influenced by a balance of electronic and steric factors, often leading to a mixture of regioisomers and affecting the regularity of the polymer backbone. thieme-connect.de

Below is a table summarizing typical initiating systems used for the cationic ring-opening polymerization of substituted oxiranes, which would be applicable to this compound.

Initiator TypeExamplesTypical Reaction ConditionsReference
Brønsted Acids Triflic acid (TfOH), Sulfuric acid (H₂SO₄)Low temperatures (-78 to 25 °C) in aprotic solvents like CH₂Cl₂ or bulk. mdpi.com
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Tin tetrachloride (SnCl₄)Often requires a co-initiator (e.g., water, alcohol). Temperatures range from low to ambient. mdpi.com
Carbenium Salts Trityl salts (e.g., TrSbF₆), Tropylium saltsUsed for well-controlled polymerizations in non-polar solvents. thieme-connect.de
Onium Salts Trialkyloxonium salts (e.g., Et₃OBF₄)Effective for initiating living polymerizations, allowing for control over molecular weight and architecture. rsc.org

The resulting branched polyether, poly(this compound), would be a unique material whose properties have not been extensively documented, offering potential for new applications in areas such as specialty lubricants, surfactants, or polymer blends.

Intermediate in the Formation of Other Cyclic Ethers (e.g., Oxetanes, Tetrahydrofurans)

The transformation of epoxides into larger cyclic ethers, such as four-membered oxetanes or five-membered tetrahydrofurans, is a valuable synthetic strategy for accessing these important structural motifs. beilstein-journals.orgorganic-chemistry.org this compound can serve as a starting point for these transformations through ring-expansion or intramolecular cyclization pathways.

Formation of Substituted Oxetanes

The conversion of an epoxide to an oxetane (B1205548) involves a formal [3+1] cycloaddition or, more commonly, a ring-expansion reaction. One of the most effective methods for this one-carbon ring expansion is the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide. google.com This reagent attacks the epoxide, leading to a ring-opening and subsequent intramolecular displacement to form the four-membered oxetane ring.

Applying this methodology to this compound would be expected to yield 3-(3-methylbutan-2-yl)oxetane. This reaction provides a direct route to a substituted oxetane, a structural motif of increasing interest in medicinal chemistry due to its ability to act as a polar, metabolically stable replacement for other functional groups. beilstein-journals.org

Formation of Substituted Tetrahydrofurans

The synthesis of tetrahydrofurans from epoxides typically proceeds via an intramolecular cyclization. This requires the epoxide to possess a side chain with a tethered nucleophile that can attack the epoxide ring in an endocyclic fashion. Therefore, this compound itself would not directly cyclize to a tetrahydrofuran (B95107). However, it can be readily converted into a suitable precursor.

For example, the epoxide ring can be opened with a carbon nucleophile that also contains a protected hydroxyl group. Subsequent deprotection and intramolecular cyclization, often under acidic or basic conditions, would then furnish the tetrahydrofuran ring. organic-chemistry.org An acid-catalyzed intramolecular opening of an epoxy-alcohol is a common strategy to form substituted tetrahydrofurans. researchgate.net The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide and the conditions of the cyclization.

The table below outlines general strategies for the conversion of epoxides to oxetanes and tetrahydrofurans.

Target Cyclic EtherGeneral MethodKey ReagentsExpected Product from this compound DerivativeReference
Oxetane Ring expansionDimethylsulfoxonium methylide or other sulfur ylides3-(3-Methylbutan-2-yl)oxetane beilstein-journals.orggoogle.com
Tetrahydrofuran Intramolecular cyclization of an epoxy-alcoholAcid (e.g., p-TsOH, H₂SO₄) or Base (e.g., NaH)Substituted tetrahydrofuran (structure depends on the precursor) organic-chemistry.orgresearchgate.net

These transformations highlight the utility of this compound as a versatile starting material, providing access to a range of more complex heterocyclic structures that are valuable in various fields of chemical science.

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